4-Nitro-(dichlorofluoromethylthio)benzene
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Overview
Description
4-Nitro-(dichlorofluoromethylthio)benzene is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a nitro group, a dichlorofluoromethylthio group, and a benzene ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-(dichlorofluoromethylthio)benzene typically involves the nitration of a suitable precursor compound. One common method is the nitration of 4-(dichlorofluoromethylthio)benzene using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of eco-friendly nitrating agents, such as dinitrogen pentoxide in a liquefied medium, has been explored to minimize environmental impact and improve safety .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-(dichlorofluoromethylthio)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group or the dichlorofluoromethylthio group is replaced by other substituents.
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed:
Reduction: 4-Amino-(dichlorofluoromethylthio)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the original compound.
Scientific Research Applications
4-Nitro-(dichlorofluoromethylthio)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Nitro-(dichlorofluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The dichlorofluoromethylthio group may also contribute to the compound’s reactivity and specificity towards certain molecular targets .
Comparison with Similar Compounds
4-Nitrobenzene: Lacks the dichlorofluoromethylthio group, making it less reactive in certain chemical reactions.
4-(Dichlorofluoromethylthio)benzene: Lacks the nitro group, resulting in different chemical and biological properties.
Uniqueness: 4-Nitro-(dichlorofluoromethylthio)benzene is unique due to the presence of both the nitro group and the dichlorofluoromethylthio group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[dichloro(fluoro)methyl]sulfanyl-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKPHVGYUBRZMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC(F)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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